molecular formula C18H16ClNO2 B1622639 ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate CAS No. 85137-86-6

ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate

Katalognummer: B1622639
CAS-Nummer: 85137-86-6
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: QKLDPHVOEQBAOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a chlorophenylmethyl group attached to the indole ring, which is further esterified with ethyl carboxylate. The presence of the indole core structure makes it a significant compound in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indole with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, the compound’s ability to undergo various chemical reactions enables it to form active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Bromophenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
  • 3-(Fluorophenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
  • 3-(Methoxyphenylmethyl)-1H-indole-2-carboxylic acid ethyl ester

Uniqueness

ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and may influence its binding affinity to biological targets. Compared to its bromine, fluorine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

85137-86-6

Molekularformel

C18H16ClNO2

Molekulargewicht

313.8 g/mol

IUPAC-Name

ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-15(13-10-6-7-11-14(13)20-17)16(19)12-8-4-3-5-9-12/h3-11,16,20H,2H2,1H3

InChI-Schlüssel

QKLDPHVOEQBAOK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)Cl

Kanonische SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.